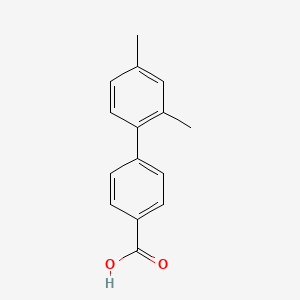

4-(2,4-Dimethylphenyl)benzoic acid

Description

4-(2,4-Dimethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoic acid core with a 2,4-dimethylphenyl group attached at the para position of the benzene ring. This structure confers unique physicochemical properties, including altered solubility, acidity, and lipophilicity compared to unsubstituted benzoic acid.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-8-14(11(2)9-10)12-4-6-13(7-5-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHSTQFMFDLAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656542 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170833-71-2 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of phthalic anhydride with m-xylene, followed by subsequent steps to introduce the carboxylic acid group . The reaction mixture is typically refluxed, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4-Dimethylphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Comparisons

The following table compares 4-(2,4-Dimethylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects:

Key Observations :

- Acidity : Electron-donating methyl groups reduce acidity relative to 4-hydroxybenzoic acid (pKa ~4.5), making this compound less water-soluble .

- Biological Activity : While direct data is lacking, the 2,4-dimethylphenyl moiety is associated with antimicrobial and anticonvulsant activities in related compounds .

Physicochemical Properties

- Solubility : Methyl groups increase hydrophobicity, reducing aqueous solubility compared to polar derivatives like 4-hydroxybenzoic acid .

- Thermal Stability : Substituted benzoic acids with aromatic groups (e.g., 2-(4-Methylphenyl)benzoic acid) exhibit high thermal stability (>250°C), a trait likely shared by this compound .

Biological Activity

4-(2,4-Dimethylphenyl)benzoic acid is an aromatic carboxylic acid that has gained attention for its potential biological activities. This compound features a benzoic acid core with a 2,4-dimethylphenyl substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine and agriculture, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H14O2

- Molecular Weight : 240.30 g/mol

- Structure : The compound consists of a benzoic acid moiety attached to a 2,4-dimethylphenyl group.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve various mechanisms, including:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects in cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially making it useful in pharmaceutical applications.

- Anti-inflammatory Effects : Its structural characteristics may allow it to modulate inflammatory responses, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study explored the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated that this compound showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for different bacteria were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The following results were obtained:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 900 | 300 |

This indicates a potential role for the compound in managing inflammatory diseases .

Applications in Agriculture

Recent research has identified the potential use of compounds similar to this compound as plant growth regulators. For instance, derivatives have been shown to inhibit seed germination and lateral branching in crops such as tomato and wheat at low concentrations. A study reported that a related compound effectively suppressed lateral bud outgrowth without adversely affecting overall plant growth .

Case Studies

- Antimicrobial Efficacy : A case study examined the effectiveness of this compound against multi-drug resistant bacterial strains. The compound was found to enhance the efficacy of conventional antibiotics when used in combination treatments.

- Anti-inflammatory Action : Another study evaluated the anti-inflammatory properties in an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-Dimethylphenyl)benzoic acid, and what catalytic systems are effective?

- Methodology : The compound can be synthesized via Ullmann-type coupling or Friedel-Crafts acylation. For coupling reactions, a copper-based catalyst (e.g., CuI or CuO) with ligands like 1,10-phenanthroline in polar solvents (e.g., DMF or 2-ethoxyethanol) is effective. Anhydrous potassium carbonate is often used as a base to deprotonate intermediates . For Friedel-Crafts approaches, Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution on the aromatic ring. Post-synthesis purification involves recrystallization from ethanol or gradient column chromatography using silica gel .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₅H₁₄O₂: 242.0943).

- X-ray Diffraction : Single-crystal XRD (e.g., monoclinic P21/c system) validates bond angles and spatial configuration .

Q. What are the key physicochemical properties to prioritize during characterization?

- Methodology :

- LogP : Determined via shake-flask method or computational tools (e.g., ChemDraw) to predict lipophilicity (expected LogP ~5.2, similar to analogs ).

- Thermal Stability : TGA/DSC analysis identifies decomposition points (>200°C typical for benzoic acid derivatives).

- Acidity : pKa measurement via potentiometric titration (expected ~4.2 due to electron-withdrawing substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts like dimerization or incomplete coupling?

- Methodology :

- Catalyst Screening : Compare Cu, Pd, and Ni catalysts for coupling efficiency. CuO/Cu₂O systems reduce side reactions in Ullmann couplings .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates.

- Temperature Gradients : Lower temperatures (80–100°C) minimize thermal degradation, while microwave-assisted synthesis reduces reaction time .

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reagent stoichiometry .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Use positive controls (e.g., 4-hydroxybenzoic acid for antimicrobial assays) and replicate under identical conditions (pH, temperature).

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity measurements.

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 2,4-dimethyl vs. 2,4-difluorophenyl analogs) to isolate bioactive moieties .

Q. What strategies are effective for evaluating its potential as a kinase or enzyme inhibitor?

- Methodology :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of Hec1/Nek2 pathways, with IC₅₀ determination via dose-response curves .

- Molecular Docking : Employ AutoDock Vina with crystal structures (e.g., PDB ID 2JAK) to predict binding affinities to active sites.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in cancer cell lines .

Q. How can researchers resolve contradictions in solubility or stability data across experimental setups?

- Methodology :

- Solvent Buffering : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to mimic physiological conditions.

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .

- Computational Modeling : COSMO-RS predicts solubility parameters and identifies compatible excipients (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.